Promethazine N-|A-D-Glucuronide
CAS No.: 137908-81-7
Cat. No.: VC0129802
Molecular Formula: C₂₃H₂₈N₂O₆S
Molecular Weight: 460.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137908-81-7 |
|---|---|
| Molecular Formula | C₂₃H₂₈N₂O₆S |
| Molecular Weight | 460.54 |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1 |
| SMILES | CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
Promethazine N-β-D-Glucuronide possesses distinct chemical identifiers that characterize its molecular structure and properties. The compound is formally identified by its CAS registry number 137908-81-7, which serves as its unique chemical identifier in scientific databases and literature . Its molecular formula is C23H28N2O6S, reflecting the combination of promethazine's phenothiazine structure with the attached glucuronic acid moiety . The molecular weight of Promethazine N-β-D-Glucuronide is 460.54 g/mol, notably higher than that of its parent compound due to the addition of the glucuronic acid group .
Structural Characteristics
The IUPAC name for this compound is 6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate, which describes its complete chemical structure with stereochemical designations . Additionally, it can be referred to as (2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate, emphasizing the specific stereochemistry of the glucuronic acid portion . The compound features a quaternary ammonium cation at the nitrogen atom of promethazine, balanced by the carboxylate anion of the glucuronic acid moiety, creating a zwitterionic structure.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Promethazine N-β-D-Glucuronide:
The relatively low LogP value (0.37670) indicates significantly enhanced hydrophilicity compared to the parent compound promethazine, which aligns with the biological purpose of glucuronidation in increasing water solubility to facilitate excretion . The substantial polar surface area (138.59000) further contributes to its hydrophilic character, enhancing its elimination properties through renal pathways .
Role in Drug Metabolism
Phase II Conjugation Mechanism
Promethazine N-β-D-Glucuronide exemplifies a crucial Phase II conjugation reaction in drug metabolism. Glucuronidation represents one of the most predominant conjugation pathways in humans and is responsible for the biotransformation of numerous drugs, xenobiotics, and endogenous compounds . This process involves the enzymatic transfer of glucuronic acid from the activated cofactor UDP-glucuronic acid to a substrate containing suitable functional groups, mediated by UDP-glucuronosyltransferases (UGTs) .
The formation of Promethazine N-β-D-Glucuronide occurs through N-glucuronidation, wherein the glucuronic acid moiety is conjugated to the tertiary amine nitrogen of promethazine. This results in the formation of a quaternary ammonium glucuronide, which exhibits enhanced water solubility and facilitates elimination through renal excretion . Unlike O-glucuronides and other common conjugates, N-glucuronides of tertiary amines form quaternary ammonium compounds that maintain a permanent positive charge, balanced by the negative charge of the carboxylate group in the glucuronic acid portion.
Metabolic Significance
The conversion of promethazine to its N-glucuronide metabolite serves several critical physiological purposes:
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Enhanced Elimination: The increased hydrophilicity of Promethazine N-β-D-Glucuronide facilitates its excretion through urine, effectively removing the parent drug from the body.
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Detoxification: Glucuronidation generally reduces the pharmacological activity and potential toxicity of xenobiotics, serving as a true detoxification pathway .
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Pharmacokinetic Regulation: The rate of glucuronide formation influences the plasma half-life and duration of action of the parent drug promethazine.
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Interindividual Variability: Genetic polymorphisms in UGT enzymes may affect the rate and extent of N-glucuronidation, potentially contributing to interindividual differences in promethazine metabolism and response.
Relationship to Promethazine
Comparative Analysis
The following table presents a comparative analysis of Promethazine and its N-β-D-Glucuronide metabolite:
Metabolic Pathway
Promethazine undergoes extensive metabolism in the liver, with multiple pathways contributing to its biotransformation. While the primary metabolic routes include oxidation to promethazine sulfoxide and hydroxylation mediated predominantly by CYP2D6 , the formation of Promethazine N-β-D-Glucuronide represents an important direct conjugation pathway. This N-glucuronidation occurs alongside other metabolic transformations, collectively contributing to the elimination of promethazine from the body.
Analytical Detection and Characterization
Promethazine N-β-D-Glucuronide presents unique analytical challenges and opportunities due to its structural characteristics. The compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) techniques, which provide the sensitivity and specificity required for detecting and quantifying glucuronide metabolites in biological matrices. The presence of both the phenothiazine core and the glucuronic acid moiety creates distinctive fragmentation patterns that aid in its identification.
The mass spectral characteristics of Promethazine N-β-D-Glucuronide include an exact mass of 460.16700 , which serves as a primary identifier in high-resolution mass spectrometry analyses. The fragmentation typically reveals diagnostic losses of the glucuronic acid portion (176 Da), generating fragments corresponding to the protonated promethazine moiety and other characteristic ions derived from the phenothiazine structure.
Pharmacological Implications
Clinical Significance
The formation of Promethazine N-β-D-Glucuronide has several important clinical implications:
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Altered Drug Disposition: Factors affecting glucuronidation capacity, such as liver disease, drug interactions, or genetic polymorphisms, may influence the rate of Promethazine N-β-D-Glucuronide formation and consequently affect promethazine clearance and therapeutic response.
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Drug-Drug Interactions: Compounds that compete for UGT enzymes or modulate their activity may alter the formation rate of Promethazine N-β-D-Glucuronide, potentially leading to clinically significant interactions.
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Special Populations: Variations in glucuronidation capacity across different patient populations (e.g., pediatric, geriatric, pregnant women) may necessitate personalized dosing strategies for promethazine.
Excretion and Elimination
The conversion of promethazine to its N-glucuronide metabolite significantly enhances its renal clearance. While promethazine itself has a renal clearance of only 5.9 mL/min, its metabolites demonstrate substantially higher renal clearance values . This difference underscores the importance of glucuronidation in facilitating the elimination of promethazine and its metabolites from the body.
The presence of Promethazine N-β-D-Glucuronide in urine serves as a biomarker of promethazine consumption and metabolism, potentially useful in clinical and forensic toxicology. The detection of this metabolite may provide valuable information regarding the timing and extent of promethazine intake.
Research Applications and Future Directions
Promethazine N-β-D-Glucuronide serves as an important model compound for studying N-glucuronidation processes. Research involving this metabolite contributes to broader understanding of:
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Enzyme Kinetics and Specificity: Investigations into the UGT isoforms responsible for catalyzing the N-glucuronidation of promethazine provide insights into enzyme substrate specificity and catalytic mechanisms.
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Structure-Activity Relationships: Comparative studies of N-glucuronidation across different tertiary amine compounds help elucidate the structural determinants influencing the efficiency of this metabolic pathway.
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Analytical Method Development: The characterization of Promethazine N-β-D-Glucuronide supports the development of sensitive and specific analytical methods for detecting glucuronide metabolites in various biological matrices.
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Pharmacogenomic Influences: Research examining the impact of genetic variations in UGT enzymes on the formation of Promethazine N-β-D-Glucuronide may reveal clinically relevant pharmacogenomic factors affecting promethazine metabolism and response.
Future research directions might include comprehensive evaluation of the enzyme kinetics governing Promethazine N-β-D-Glucuronide formation, investigation of potential interactions with other drugs and endogenous compounds, and development of more sensitive analytical techniques for its detection in biological samples.
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